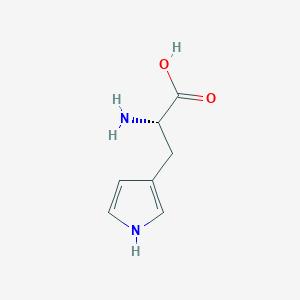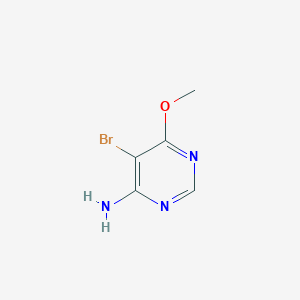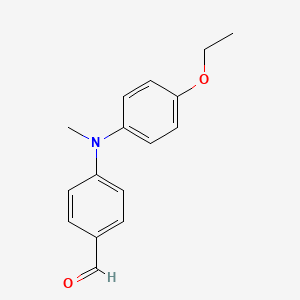
(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid
Descripción general
Descripción
“(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
Pyrrole and its analogs are synthesized using various tactical approaches . A review article discusses the synthesis of pyrrole and pyrrole-containing analogs . Another study describes the synthesis and characterization of organic conductors derived from (1H-pyrrol-3-yl)acetic acid esters .
Molecular Structure Analysis
Pyrrole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . A study discusses the structure–activity relationship studies of pyrrole and its analogs along with their therapeutic applications .
Aplicaciones Científicas De Investigación
Odor Detection Research
Research has explored the interaction of homologous carboxylic acids with other compounds in odor detection. A study examined how the carbon-chain length of carboxylic acids influences their mixture summation with other unrelated compounds in human odor detection. This has implications for understanding the perceptual qualities of complex odor mixtures and could have applications in industries related to flavors and fragrances (Miyazawa et al., 2009).
Pharmacokinetic Research
The compound's pharmacokinetics, specifically its absorption, metabolism, and excretion, have been a subject of study. A study on vildagliptin, which contains the pyrrolidine moiety, demonstrated its rapid absorption and extensive metabolism, indicating the complexity and significance of understanding the pharmacokinetic behavior of such compounds for their therapeutic efficacy and safety (He et al., 2009).
Diagnostic Imaging Research
(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid derivatives have been investigated in the field of diagnostic imaging. A study on a radiotracer targeting the sphingosine-1-phosphate receptor, which incorporated a similar structural moiety, highlighted the potential of these compounds in diagnostic imaging, particularly in identifying and monitoring inflammatory diseases (Brier et al., 2022).
Safety And Hazards
Direcciones Futuras
Pyrrole and its derivatives continue to be a focus of research due to their diverse biological activities . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Future directions may include the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h1-2,4,6,9H,3,8H2,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMNFUKYUGGKNV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561868 | |
| Record name | 3-(1H-Pyrrol-3-yl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid | |
CAS RN |
481660-73-5 | |
| Record name | 3-(1H-Pyrrol-3-yl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)
![3-Azabicyclo[3.2.1]octane](/img/structure/B1610898.png)





![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)


